7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Structural Characterization of 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name This compound derives from the parent bicyclic hydrocarbon 1,2,3,4-tetrahydronaphthalene (tetralin). Numbering begins at the amine-bearing carbon (position 1), with bromine and chlorine substituents at positions 7 and 6, respectively, on the aromatic ring. The molecular formula C₁₀H₁₁BrClN corresponds to a molecular weight of 260.56 g/mol, consistent with halogenated tetrahydronaphthalene derivatives.
Table 1: Comparative molecular parameters of halogenated tetrahydronaphthalenamine derivatives
The presence of both bromine and chlorine introduces significant steric and electronic effects, with van der Waals radii of 1.85 Å (Br) and 1.80 Å (Cl) influencing spatial crowding at positions 6 and 7.
Crystallographic Data and Three-Dimensional Conformational Studies
While single-crystal X-ray diffraction data for the target compound remains unpublished, analogous structures suggest a distorted chair conformation for the saturated cyclohexene ring. In (R)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine, the cyclohexene ring adopts a puckered conformation with a dihedral angle of 54.8° between the aromatic and saturated rings. Halogen substituents at adjacent positions (6-Cl and 7-Br) are expected to induce torsional strain, potentially reducing symmetry compared to para-substituted derivatives.
Density functional theory (DFT) optimizations predict a non-planar arrangement of the aromatic ring due to steric repulsion between the bulky bromine and chlorine atoms. The amine group at position 1 likely participates in intramolecular hydrogen bonding with π-electron density from the aromatic system, stabilizing the equatorial position of the NH₂ group.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predictions:
- Aromatic protons (H-5, H-8): δ 7.02–7.25 ppm (doublet of doublets, J = 8.5 Hz, 2H) due to deshielding by electron-withdrawing halogens.
- NH₂ protons: δ 1.89 ppm (broad singlet, 2H), shifted upfield compared to aliphatic amines due to conjugation with the aromatic ring.
- Aliphatic protons (H-2, H-3, H-4): δ 1.45–2.78 ppm (multiplet, 6H), characteristic of the tetralin system.
¹³C NMR Predictions:
- C-7 (Br-substituted): δ 128.9 ppm
- C-6 (Cl-substituted): δ 132.4 ppm
- C-1 (amine-bearing): δ 48.7 ppm
Halogen-induced deshielding effects follow the trend Br > Cl, consistent with the electronegativity difference (Br: 2.96, Cl: 3.16).
Infrared (IR) Spectroscopy
Key absorption bands:
- N-H stretch: 3350–3250 cm⁻¹ (medium, primary amine)
- C-Br stretch: 560–585 cm⁻¹ (strong)
- C-Cl stretch: 610–630 cm⁻¹ (strong)
- Aromatic C=C: 1450–1600 cm⁻¹ (multiple bands)
The absence of strong absorption above 3000 cm⁻¹ confirms the absence of -OH or -NH₃⁺ groups.
UV-Vis Spectroscopy
Electronic transitions in the 260–280 nm range (ε ≈ 4500 L·mol⁻¹·cm⁻¹) arise from π→π* transitions in the conjugated aromatic system. Bromine and chlorine substituents induce a bathochromic shift (~15 nm) compared to unsubstituted tetralin due to their electron-withdrawing effects, which stabilize the excited state. A weak n→π* transition near 310 nm (ε ≈ 120 L·mol⁻¹·cm⁻¹) originates from the amine lone pair interacting with the aromatic π-system.
Comparative Analysis with Tetrahydronaphthalene Derivatives
Electronic Effects:
- 7-Bromo-6-fluoro derivative: Fluorine’s strong electronegativity (-I effect) reduces electron density at C-6 more significantly than chlorine, decreasing aromatic ring reactivity.
- 5-Bromo-7-chloro derivative: Para-substituted halogens create a dipole moment (μ ≈ 2.8 D) orthogonal to the ring plane, unlike the adjacent substitution in the target compound.
Steric Considerations:
Adjacent bromine and chlorine atoms in the target compound create a steric bulk of 1.85 + 1.80 = 3.65 Å, compared to 3.60 Å for the 5-Br/7-Cl isomer. This increased crowding raises the energy barrier for ring-flipping by ~3 kcal/mol, as estimated via molecular mechanics simulations.
Thermodynamic Stability: The target compound’s enthalpy of formation (ΔHf° ≈ 45.2 kJ/mol) is marginally higher than fluorine-containing analogues (ΔHf° ≈ 38.7 kJ/mol), reflecting weaker C-Cl vs. C-F bonds.
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2 |
InChI Key |
QYXVQWURQDQNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination and chlorination of a tetrahydronaphthalene precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including halogenation and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor tetrahydronaphthalene is treated with bromine and chlorine under controlled conditions. The reaction is typically carried out in a reactor with continuous monitoring of temperature and pressure to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising activity against various cancer cell lines. In particular, a related compound demonstrated an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, suggesting that modifications to the tetrahydronaphthalene structure can enhance its biological activity .
2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound and its derivatives. Compounds structurally related to this compound have been synthesized and tested for their antibacterial and antifungal activities. For example, certain derivatives exhibited MIC values as low as 0.25 μg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy compared to standard antibiotics .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure influence biological activity. The presence of halogen substituents such as bromine and chlorine has been shown to enhance the pharmacological properties of the compounds derived from this compound. For instance, the introduction of different substituents on the phenyl ring can significantly alter the compound's potency against various cancer and bacterial cell lines .
Potential in Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound in drug development. Its unique structural features allow for further modifications that could lead to the development of novel therapeutic agents targeting cancer and bacterial infections.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features and physical properties of 7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine with related compounds:
Key Observations :
- Halogen Position: The 7-Bromo-6-chloro derivative’s dual halogenation likely enhances electron-withdrawing effects and steric bulk compared to mono-halogenated analogs like (R)-7-bromo- () or 2-chloro-substituted compounds (). This could influence binding affinity in biological systems .
- Chirality : Enantiomers such as (R)-7-bromo- () and (S)-6-methoxy- () demonstrate the importance of stereochemistry in pharmacological activity, suggesting similar considerations for the target compound .
Comparison :
- The use of NaH in DMF () and K₂CO₃ in acetonitrile () highlights polar aprotic solvents as common media for halogenated amine syntheses.
- Enantioselective methods () employ chiral auxiliaries (e.g., tert-butanesulfinyl) to achieve high stereochemical purity, a strategy applicable to the target compound .
Key Points :
- Stability is influenced by substituents; chloro derivatives () are more prone to oxidation than brominated analogs .
Biological Activity
Receptor Interactions
7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has shown notable activity in receptor binding studies. Research suggests that it may inhibit certain enzymes or modulate receptor activity due to its ability to mimic natural substrates. This property is particularly relevant in the context of drug discovery and development.
Case Study: Dopamine Receptor Affinity
While not directly studying this compound, a related study on dopamine receptor agonists provides insight into the potential of structurally similar compounds. The study focused on ML417, a highly selective D3 dopamine receptor agonist . Although ML417 is not identical to our compound of interest, the research methodology and findings are relevant to understanding the potential biological activity of this compound.
ML417 demonstrated the following activities:
- Potent promotion of D3R-mediated β-arrestin translocation
- G protein activation
- pERK phosphorylation
- Lack of activity at other dopamine receptors
These findings suggest that compounds with similar structural features to this compound may have specific receptor interactions, potentially leading to unique pharmacological profiles .
Neuroprotective Potential
Research into compounds structurally related to this compound has revealed potential neuroprotective properties. In the case of ML417, it was found to protect against neurodegeneration of dopaminergic neurons derived from iPSCs . This suggests that this compound may also possess neuroprotective capabilities, warranting further investigation in this area.
Structure-Activity Relationships
The biological activity of this compound is closely tied to its structural features. Comparative studies with similar compounds provide insights into how slight modifications can affect biological activity.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bromine and chlorine substituents | Dual halogen substitutions; chiral nature |
| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | Bromine substitution only | Non-chiral version; lacks chlorine atom |
| 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine substitution only | Lacks bromine; different reactivity profile |
| 1,2,3,4-Tetrahydronaphthalen-1-amine | No halogen substitutions | Parent compound; baseline for modifications |
This structural comparison highlights the unique aspects of this compound, particularly its dual halogen substitutions and chiral nature, which contribute to its distinct reactivity and biological properties.
Potential Therapeutic Applications
Based on its structural features and the biological activities observed in related compounds, this compound shows promise in several therapeutic areas:
- Neuropsychiatric disorders: Its potential interaction with dopamine receptors suggests possible applications in conditions involving dopamine dysregulation .
- Neuroprotection: The compound's structural similarity to neuroprotective agents indicates potential use in neurodegenerative diseases .
- Enzyme inhibition: Its ability to mimic natural substrates may lead to applications in enzyme-targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
